molecular formula C13H10O3 B11888775 3-Ethyl-9H-furo[3,4-b]chromen-9-one

3-Ethyl-9H-furo[3,4-b]chromen-9-one

Cat. No.: B11888775
M. Wt: 214.22 g/mol
InChI Key: UGFMJRVOFLHYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-9H-furo[3,4-b]chromen-9-one is a heterocyclic compound that belongs to the class of furochromenones. This compound is characterized by a fused ring system consisting of a furan ring and a chromenone moiety. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-9H-furo[3,4-b]chromen-9-one can be achieved through a sequential Michael addition and intramolecular dehydration strategy. The Michael addition of tetronic acid to 2-((E)-2-nitrovinyl)phenols is catalyzed by a bifunctional squaramide derived from L-tert-leucine. This is followed by intramolecular dehydration promoted by concentrated sulfuric acid, resulting in the formation of the desired furochromenone scaffold .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-9H-furo[3,4-b]chromen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromenone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-9H-furo[3,4-b]chromen-9-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-9H-furo[3,4-b]chromen-9-one
  • 3-Propyl-9H-furo[3,4-b]chromen-9-one
  • 3-Butyl-9H-furo[3,4-b]chromen-9-one

Uniqueness

3-Ethyl-9H-furo[3,4-b]chromen-9-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, potentially enhancing its interactions with biological targets.

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

3-ethylfuro[3,4-b]chromen-9-one

InChI

InChI=1S/C13H10O3/c1-2-10-13-9(7-15-10)12(14)8-5-3-4-6-11(8)16-13/h3-7H,2H2,1H3

InChI Key

UGFMJRVOFLHYCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CO1)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.